Cas no 14282-56-5 (Sodium 2,5-bis(ethoxycarbonyl)-thiophene-3,4-bis(olate))
Sodium 2,5-bis(ethoxycarbonyl)-thiophene-3,4-bis(olate) Chemical and Physical Properties
Names and Identifiers
-
- Sodium 2,5-bis(ethoxycarbonyl)thiophene-3,4-bis(olate)
- 2,5-Thiophenedicarboxylicacid, 3,4-dihydroxy-, 2,5-diethyl ester, sodium salt (1:2)
- 3,4-Dihydroxythiophene-2,5-dicarboxylic acid diethyl ester disodium salt
- disodium,2,5-bis(ethoxycarbonyl)thiophene-3,4-diolate
- Sodium 2,5-bis(ethoxycarbonyl)-thiophene-3,4-bis(olate)
- 2,5-dicarbethoxy-3,4-dihydroxythiophene disodium salt
- diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate disodium salt
- disodium 2,5-bis(ethoxycarbonyl)thiophene-3,4-dioate
- disodium 2,5-dicarbethoxy-3,4-dioxythiophene
- disodium salt of 3,4-dihydroxythiophene-2,5-dicarboxylic acid diethyl ester
- 3 4-DIHYDROXY-THIOPHENE-2 5-DICARBOXYLI&
- 3,4-Dihydroxythiophene-2,5-dicarboxylic acid diethyl ester disod
- 3,4-Dihydroxy-2,5-thiophenedicarboxylic acid 2,5-diethyl ester sodium salt
- 3,4-Dihydroxythiophene-2,5-dicarboxylic acid diethyl ester, disodium salt
- Disodium 2,5-bis(ethoxycarbonyl)thiophene-3,4-bis(olate)
- AC-25754
- AKOS016005141
- Sodium2,5-bis(ethoxycarbonyl)thiophene-3,4-bis(olate)
- 3 4-DIHYDROXY-THIOPHENE-2 5-DICARBOXYLI
- 14282-56-5
- disodium;2,5-bis(ethoxycarbonyl)thiophene-3,4-diolate
- 2,5-Thiophenedicarboxylicacid,3,4-dihydroxy-,2,5-diethyl ester,sodium salt(1:2)
- SCHEMBL3286632
- DTXSID00715602
- A807969
- FT-0762889
- (2Z,5Z)-2,5-bis[ethoxy(hydroxy)methylene]tetrahydrothiophene-3,4-dione; sodium
- DB-063442
-
- MDL: MFCD00159536
- Inchi: 1S/C10H12O6S.2Na/c1-3-15-9(13)7-5(11)6(12)8(17-7)10(14)16-4-2;;/h11-12H,3-4H2,1-2H3;;/q;2*+1/p-2
- InChI Key: PCSQVUZNLOEFFP-UHFFFAOYSA-L
- SMILES: S1C(C(=O)OCC)=C(C(=C1C(=O)OCC)[O-])[O-].[Na+].[Na+]
Computed Properties
- Exact Mass: 283.02500
- Monoisotopic Mass: 303.99934777g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 6
- Complexity: 267
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 127Ų
Experimental Properties
- Color/Form: Not available
- Melting Point: 320-325 °C (lit.)
- PSA: 121.30000
- LogP: 1.51270
- Solubility: Not available
Sodium 2,5-bis(ethoxycarbonyl)-thiophene-3,4-bis(olate) Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Safety Term:S26-36
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Sodium 2,5-bis(ethoxycarbonyl)-thiophene-3,4-bis(olate) Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Sodium 2,5-bis(ethoxycarbonyl)-thiophene-3,4-bis(olate) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM199841-5g |
Sodium 2,5-bis(ethoxycarbonyl)-thiophene-3,4-bis(olate) |
14282-56-5 | 95% | 5g |
$333 | 2021-08-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA02242-1g |
Sodium 2,5-bis(ethoxycarbonyl)thiophene-3,4-bis(olate) |
14282-56-5 | - | 1g |
¥1568.0 | 2024-07-19 | |
| Matrix Scientific | 095974-1g |
Sodium 2,5-bis(ethoxycarbonyl)-thiophene-3,4-bis(olate), 95+% |
14282-56-5 | 95+% | 1g |
$265.00 | 2023-09-05 | |
| Matrix Scientific | 095974-5g |
Sodium 2,5-bis(ethoxycarbonyl)-thiophene-3,4-bis(olate), 95+% |
14282-56-5 | 95+% | 5g |
$756.00 | 2023-09-05 | |
| Chemenu | CM199841-5g |
Sodium 2,5-bis(ethoxycarbonyl)-thiophene-3,4-bis(olate) |
14282-56-5 | 95% | 5g |
$333 | 2023-01-19 | |
| TRC | S073955-250mg |
Sodium 2,5-bis(ethoxycarbonyl)-thiophene-3,4-bis(olate) |
14282-56-5 | 250mg |
$ 240.00 | 2022-06-03 | ||
| TRC | S073955-500mg |
Sodium 2,5-bis(ethoxycarbonyl)-thiophene-3,4-bis(olate) |
14282-56-5 | 500mg |
$ 395.00 | 2022-06-03 | ||
| Alichem | A169004200-5g |
Sodium 2,5-bis(ethoxycarbonyl)thiophene-3,4-bis(olate) |
14282-56-5 | 95% | 5g |
$400.00 | 2022-04-02 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 541478-1G |
Sodium 2,5-bis(ethoxycarbonyl)-thiophene-3,4-bis(olate) |
14282-56-5 | 1G |
¥1422.95 | 2022-02-24 | ||
| Ambeed | A650551-1g |
Sodium 2,5-bis(ethoxycarbonyl)thiophene-3,4-bis(olate) |
14282-56-5 | 95+% | 1g |
$86.0 | 2024-04-23 |
Sodium 2,5-bis(ethoxycarbonyl)-thiophene-3,4-bis(olate) Suppliers
Sodium 2,5-bis(ethoxycarbonyl)-thiophene-3,4-bis(olate) Related Literature
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Additional information on Sodium 2,5-bis(ethoxycarbonyl)-thiophene-3,4-bis(olate)
Introduction to Sodium 2,5-bis(ethoxycarbonyl)-thiophene-3,4-bis(olate) (CAS No. 14282-56-5)
Sodium 2,5-bis(ethoxycarbonyl)-thiophene-3,4-bis(olate) (CAS No. 14282-56-5) is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its intricate molecular structure, plays a crucial role in various synthetic applications, particularly in the synthesis of complex organic molecules and pharmaceutical intermediates. The unique arrangement of functional groups within its structure makes it a valuable tool for chemists and researchers working on innovative drug formulations.
The molecular formula of Sodium 2,5-bis(ethoxycarbonyl)-thiophene-3,4-bis(olate) can be represented as C₁₆H₁₅Na₂O₈S₂. This notation highlights the presence of sodium ions and the ester groups (ethoxycarbonyl) attached to the thiophene ring system. The thiophene core itself is a heterocyclic compound that is widely recognized for its versatility in medicinal chemistry due to its ability to form stable complexes with various bioactive molecules.
In recent years, there has been a surge in research focused on thiophene derivatives due to their potential applications in the development of novel therapeutic agents. TheSodium 2,5-bis(ethoxycarbonyl)-thiophene-3,4-bis(olate) compound has been extensively studied for its role in synthesizing advanced pharmaceutical intermediates. These intermediates are essential for the production of drugs that target a wide range of diseases, including cancer, infectious diseases, and neurological disorders.
The synthesis of Sodium 2,5-bis(ethoxycarbonyl)-thiophene-3,4-bis(olate) involves a series of carefully controlled chemical reactions that highlight the compound's reactivity and stability. The process typically begins with the functionalization of the thiophene ring using ethyl chloroformate to introduce the ethoxycarbonyl groups. Subsequent steps involve the isolation and purification of the intermediate products, ensuring high yield and purity for subsequent applications.
One of the most compelling aspects of this compound is its utility in cross-coupling reactions. These reactions are fundamental to modern organic synthesis and are widely used in the pharmaceutical industry to construct complex molecular frameworks. TheSodium 2,5-bis(ethoxycarbonyl)-thiophene-3,4-bis(olate) acts as an effective ligand in these reactions, facilitating the formation of carbon-carbon bonds between different organic fragments. This capability is particularly valuable in the synthesis of biaryl compounds, which are known for their biological activity.
Recent advancements in synthetic methodologies have further expanded the applications of Sodium 2,5-bis(ethoxycarbonyl)-thiophene-3,4-bis(olate). Researchers have demonstrated its effectiveness in generating novel heterocyclic compounds that exhibit promising pharmacological properties. For instance, derivatives of this compound have been investigated for their potential as kinase inhibitors, which are critical in cancer therapy. The ability to modify the thiophene core with various substituents allows for fine-tuning of biological activity, making it an indispensable tool for medicinal chemists.
The compound's stability under various reaction conditions also makes it a preferred choice for industrial-scale synthesis. Its compatibility with a wide range of solvents and reagents ensures efficient and scalable production processes. This reliability is essential for pharmaceutical manufacturers who require consistent quality and yield from their synthetic operations.
In addition to its synthetic utility, Sodium 2,5-bis(ethoxycarbonyl)-thiophene-3,4-bis(olate) has been explored for its potential applications in materials science. The unique electronic properties of thiophene derivatives make them suitable candidates for organic semiconductors and conductive polymers. These materials are increasingly being used in electronic devices such as solar cells and light-emitting diodes (LEDs). TheSodium 2,5-bis(ethoxycarbonyl)-thiophene-3,4-bis(olate) could serve as a precursor or intermediate in the synthesis of such advanced materials.
The growing interest in green chemistry has also influenced research on this compound. Efforts are underway to develop more environmentally friendly synthetic routes that minimize waste and reduce energy consumption. Innovations in catalytic systems and solvent alternatives are being explored to enhance the sustainability of processes involvingSodium 2,5-bis(ethoxycarbonyl)-thiophene-3,4-bis(olate).
In conclusion,Sodium 2,5-bis(ethoxycarbonyl)-thiophene-3,4-bis(olate) (CAS No. 14282-56-5) is a multifaceted compound with significant implications across multiple scientific disciplines. Its role in pharmaceutical synthesis underscores its importance as a building block for advanced drug development. As research continues to uncover new applications and synthetic strategies، this compound will undoubtedly remain at the forefront of chemical innovation.
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